

Validating the Thermodynamic Stability of Copper(I) Cyanide: A Comparative Guide

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Compound of Interest

Compound Name: Copper;cyanide

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For researchers, scientists, and drug development professionals, a thorough understanding of the thermodynamic properties of chemical compounds is paramount. This guide provides a comparative analysis of the experimental and theoretical data for the standard enthalpy of formation (ΔH_f°) of solid copper(I) cyanide (CuCN), a crucial parameter in predicting its stability and reactivity.

The standard enthalpy of formation represents the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable states at standard conditions (298.15 K and 1 bar). A negative ΔH_f° indicates an exothermic formation process, signifying that the compound is energetically more stable than its constituent elements.

Comparison of Thermodynamic Data

The validation of thermodynamic data relies on the consistency between values obtained through different methodologies. Here, we compare the historically accepted experimental value with theoretical approaches.

Method	Reported Value (kJ/mol)	Source
Experimental		
Reaction Calorimetry	-95.0 ± 2.1	National Bureau of Standards (NBS) Tables ^[1]
Theoretical		
No specific published data found for solid CuCN	-	-

Note: The experimental value from the NBS (now NIST) tables, while widely cited, was last reviewed in 1971.^[1] Efforts to find more recent, independently verified experimental values or specific theoretical calculations for the standard enthalpy of formation of solid CuCN were unsuccessful in the current literature search. The absence of recent data highlights a potential area for further research to re-evaluate and confirm this fundamental thermodynamic property.

Experimental Protocol: Solution Calorimetry

A precise experimental determination of the standard enthalpy of formation of an insoluble salt like copper(I) cyanide can be achieved through solution calorimetry. This method involves measuring the heat changes of a series of reactions that can be combined using Hess's Law to calculate the desired formation enthalpy.

While a specific detailed protocol for the solution calorimetry of CuCN is not readily available in recent literature, a general and adaptable procedure based on the dissolution of a related copper compound in an ammonia solution is outlined below. This protocol can serve as a template for a rigorous experimental determination.

Objective: To determine the enthalpy of solution of copper(I) cyanide in aqueous ammonia.

Materials:

- Isothermal or isoperibol solution calorimeter
- Calibrated temperature sensor (e.g., thermistor)

- Stirrer
- Weighing balance (analytical, ± 0.0001 g)
- Copper(I) cyanide (CuCN), high purity
- Aqueous ammonia solution (concentration to be optimized, e.g., 2 M)
- Potassium chloride (KCl) for calorimeter calibration

Procedure:

- Calorimeter Calibration:
 - The heat capacity of the calorimeter is determined by measuring the heat of solution of a known mass of a standard substance, typically potassium chloride (KCl), in a known volume of deionized water.
 - A precisely weighed amount of KCl is dissolved in the water within the calorimeter, and the resulting temperature change is meticulously recorded.
 - The known enthalpy of solution for KCl is used to calculate the heat capacity of the calorimeter system.
- Preparation of Reactants:
 - A precise mass of high-purity, dry copper(I) cyanide is weighed and sealed in a glass ampoule.
 - A known volume of the aqueous ammonia solution is placed inside the calorimeter vessel.
- Calorimetric Measurement:
 - The calorimeter is assembled, and the system is allowed to reach thermal equilibrium, characterized by a stable temperature baseline.
 - The glass ampoule containing the CuCN sample is broken beneath the surface of the ammonia solution, initiating the dissolution process.

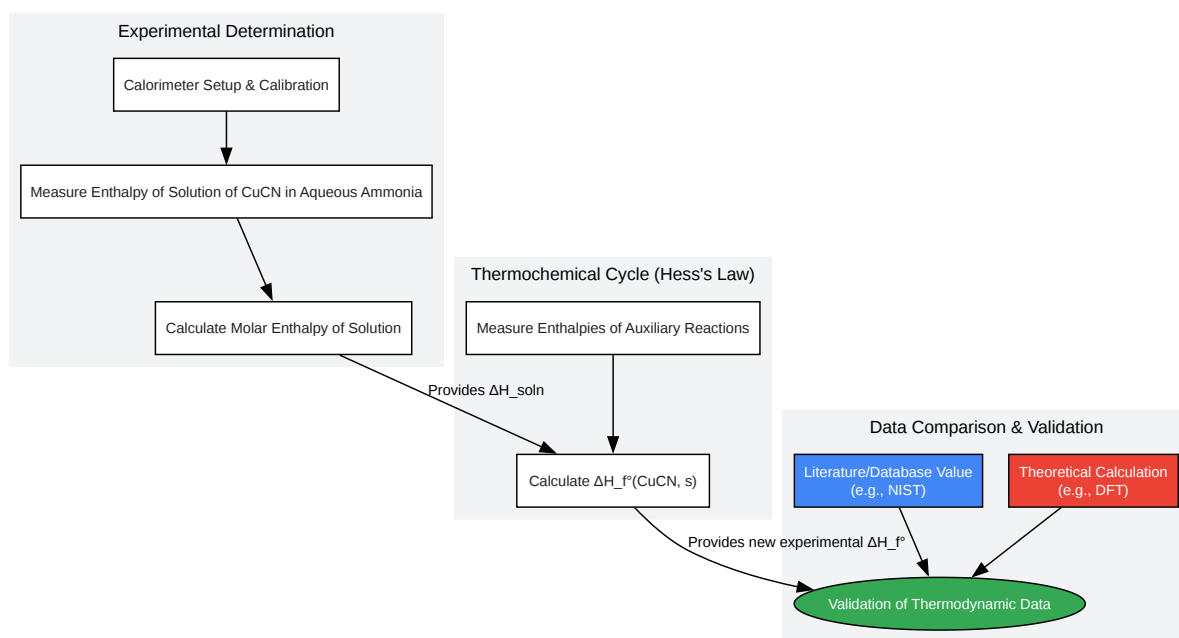
- The temperature of the solution is recorded at regular intervals until the reaction is complete and a stable final temperature is reached.
- Data Analysis:
 - The temperature-time data is plotted to determine the corrected temperature change (ΔT), accounting for any heat exchange with the surroundings.
 - The heat of solution (q_{soln}) is calculated using the formula: $q_{\text{soln}} = (C_{\text{cal}} + C_{\text{soln}}) * \Delta T$ where C_{cal} is the heat capacity of the calorimeter and C_{soln} is the heat capacity of the final solution.
 - The molar enthalpy of solution (ΔH_{soln}) is then calculated by dividing q_{soln} by the number of moles of CuCN dissolved.

Hess's Law Application:

To determine the standard enthalpy of formation of CuCN(s), the experimentally determined enthalpy of solution would be used in a thermochemical cycle. This typically involves measuring the enthalpies of other reactions that, when combined, yield the formation reaction of CuCN from its elements (Cu(s), C(graphite), and N₂(g)).

Logical Workflow for Data Validation

The process of validating thermodynamic data involves a logical sequence of experimental determination and comparison with established or theoretical values.



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References

- 1. researchgate.net [researchgate.net]

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